Sodium glyoxylate monohydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;oxaldehydate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3.Na.H2O/c3-1-2(4)5;;/h1H,(H,4,5);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWPWKBHCGJTTQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Significance in Organic Chemistry
Sodium glyoxylate (B1226380) monohydrate's importance in organic chemistry stems from its role as a reactive C2 synthon, providing a two-carbon unit that can be readily incorporated into larger molecules. beilstein-journals.org Its structure, containing both an aldehyde and a carboxylate group, allows it to participate in a wide array of chemical transformations.
The compound is a white crystalline solid, highly soluble in water. evitachem.com In aqueous solutions, it exists in equilibrium with its hydrated form. This reactivity is central to its utility in various synthetic applications.
Interactive Data Table: Physicochemical Properties of Sodium Glyoxylate Monohydrate
| Property | Value | Source |
| Molecular Formula | C₂H₃NaO₄ | evitachem.comnih.gov |
| Molecular Weight | 114.03 g/mol | evitachem.comnih.gov |
| Appearance | White crystalline solid | evitachem.com |
| Solubility | Highly soluble in water | evitachem.com |
| IUPAC Name | sodium;oxaldehydate;hydrate | nih.gov |
| InChI Key | VPWPWKBHCGJTTQ-UHFFFAOYSA-M | nih.gov |
| CAS Number | 918149-31-2 | evitachem.comscbt.com |
This compound is a key intermediate in numerous synthetic reactions. It is particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. chim.it Its ability to undergo condensation, oxidation, reduction, and substitution reactions makes it a versatile tool for organic chemists. For instance, it can be oxidized to oxalic acid or reduced to glycolic acid.
One of the most significant areas of its application is in multicomponent reactions (MCRs). nih.gov MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Sodium glyoxylate and its derivatives can serve as crucial components in these reactions, leading to the rapid assembly of diverse and complex molecular scaffolds. nih.govbeilstein-journals.org For example, it has been used in the synthesis of tetrahydropyridines and furoquinoxalines through copper-catalyzed MCRs. beilstein-journals.org
Advanced Research Applications and Interdisciplinary Studies
Applications in Fine Chemical and Organic Synthesis
In the realm of chemical manufacturing, sodium glyoxylate (B1226380) monohydrate serves as a key ingredient and intermediate for creating a variety of specialized organic molecules.
Sodium glyoxylate monohydrate is recognized as a versatile C2 building block in organic synthesis. sigmaaldrich.comlifechemicals.com Its structure, featuring both an aldehyde and a carboxylate functional group, allows it to introduce a two-carbon unit into larger, more complex molecules. smolecule.com This dual functionality makes it a valuable reagent for a wide range of chemical transformations, including aldol (B89426) condensations and Mannich reactions, which are fundamental in constructing complex organic frameworks. smolecule.comfinechemical.net Its utility is crucial in the modular, bottom-up assembly of molecular architectures for medicinal chemistry and material science. sigmaaldrich.com
This compound is a crucial intermediate in the synthesis of numerous organic products, including pharmaceuticals, agrochemicals, dyes, and fragrances. smolecule.comfinechemical.netevitachem.com For example, it is used in the creation of active pharmaceutical ingredients (APIs) like Alogliptin Benzoate, a drug used for treating type 2 diabetes. finechemical.net It also serves as a precursor in transamination reactions for synthesizing indolo[3,2-a]carbazoles. sigmaaldrich.com The industrial production of glyoxylic acid derivatives, from which sodium glyoxylate is made, often involves the nitric acid-mediated oxidation of glyoxal (B1671930). smolecule.com
Contributions to Origin of Life Chemistry
Glyoxylate is a central molecule in theories concerning the chemical origins of life on a prebiotic Earth. scitechdaily.com It is considered a plausible precursor from which essential biomolecules could have formed before life began. sciencedaily.comnasa.govgatech.edu
Research has focused on the "glyoxylate scenario," a proposed alternative to the classic formose reaction for the prebiotic synthesis of sugars. sciencedaily.comrsc.org This hypothesis suggests that glyoxylate, which could have formed from the oligomerization of carbon monoxide, served as a starting point for a cascade of reactions leading to carbohydrates. sciencedaily.com Experiments have shown that glyoxylate reacts with other small aldehydes to cleanly and selectively form ketosugars, avoiding the complex and messy mixtures produced by the formose reaction. nih.gov
Furthermore, glyoxylate is implicated in the prebiotic formation of amino acids and nucleobase precursors. Studies have demonstrated that glyoxylate can react with ammonia (B1221849) sources and cyanide to produce glycine (B1666218) and orotate, a precursor to pyrimidine (B1678525) nucleobases. nih.govresearchgate.net These findings suggest that pathways involving glyoxylate could represent a natural forerunner to modern metabolic cycles, such as the Krebs cycle, potentially allowing for a seamless transition from prebiotic chemistry to biochemistry. rsc.orgnih.gov
| Prebiotic Reaction | Reactants | Products | Significance |
| Sugar Formation | Glyoxylate, Dihydroxyfumarate (DHF), other simple aldehydes | Ketosugars (e.g., dihydroxyacetone, tetrulose, pentuloses) | Provides a selective pathway to essential sugars, avoiding the issues of the formose reaction. nih.gov |
| Amino Acid Synthesis | Glyoxylate, Cyanide, Ammonia sources | Glycine, Aspartate | Demonstrates a plausible prebiotic route to essential amino acids via the Bucherer-Bergs pathway. nih.gov |
| Nucleobase Precursor Synthesis | Glyoxylate, Urea, Malonate | Orotate, Dihydroorotate | Links the formation of amino acids with precursors for pyrimidine nucleobases. nih.gov |
Use in Biochemical and Metabolic Research Systems
This compound is utilized as a model compound and substrate to explore the intricacies of various metabolic pathways in organisms ranging from bacteria to plants and humans. smolecule.comevitachem.com
Glyoxylate is a critical junction in several other metabolic processes, including the breakdown of glycolate (B3277807) and the amino acid hydroxyproline.
Glycolate Metabolism: In plants, photorespiration is a process that metabolizes toxic glycolate produced by the enzyme RuBisCO. illinois.edu In this pathway, which occurs across chloroplasts, mitochondria, and peroxisomes, glycolate is converted to glyoxylate in the peroxisomes by the enzyme glycolate oxidase. nih.gov The glyoxylate is then primarily converted to the amino acid glycine. nih.gov Supplying exogenous glyoxylate in research helps elucidate the steps of this pathway and its impact on photosynthetic efficiency. evitachem.com
Hydroxyproline Metabolism: Hydroxyproline is an abundant amino acid derived from the breakdown of collagen. frontiersin.orgnih.gov Its catabolism is a significant source of glyoxylate in vertebrates, including humans. nih.govmdpi.com The final steps of this pathway occur in the mitochondria, where 4-hydroxy-2-oxoglutarate is cleaved to produce pyruvate (B1213749) and glyoxylate. nih.gov Because the accumulation of glyoxylate can lead to the formation of toxic oxalate (B1200264), its subsequent metabolism is crucial. mdpi.com Studies using glyoxylate help to understand the enzymes involved in its detoxification, such as alanine-glyoxylate aminotransferase (AGT) and glyoxylate reductase (GRHPR), deficiencies of which lead to the genetic disease primary hyperoxaluria. nih.gov
| Metabolic Pathway | Key Enzyme(s) | Role of Glyoxylate | Research Application |
| Glycolate Metabolism (Photorespiration) | Glycolate Oxidase, Alanine-glyoxylate aminotransferase (AGT) | Intermediate formed from glycolate; precursor to glycine. nih.gov | Investigating photorespiratory flux and its effect on plant growth and productivity. evitachem.comillinois.edu |
| Hydroxyproline Catabolism | 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA), AGT, Glyoxylate Reductase (GRHPR) | End product of the mitochondrial pathway; must be detoxified to prevent oxalate formation. frontiersin.orgnih.gov | Studying the pathophysiology of genetic diseases like primary hyperoxaluria and developing potential therapies. nih.gov |
Research in Materials Science and Polymer Chemistry
In the pursuit of environmentally sustainable materials, research into biodegradable polymers has intensified. One area of focus is the synthesis and degradation of polyacetals, such as poly(ethyl glyoxylate) and sodium polyglyoxylate. These polymers are of interest due to their potential to break down into non-toxic, environmentally benign components. Sodium polyglyoxylate, in particular, is classified as readily biodegradable because it undergoes extensive mineralization in both aerobic and anaerobic conditions. researchgate.net
The degradation of sodium polyglyoxylate is a two-step process. The polymer first undergoes chemical hydrolysis, which cleaves the polymer chain to yield its monomeric unit, sodium glyoxylate. researchgate.net This hydrolysis is a critical step, as the rate of biodegradation is dependent on the rate at which the monomer is released. The hydrolysis rate is influenced by several environmental factors, as detailed in the table below.
Table 2: Factors Influencing the Hydrolysis of Sodium Polyglyoxylate to Sodium Glyoxylate
| Factor | Effect on Hydrolysis Rate | Timescale of Degradation |
| pH | Higher rate at lower pH | Hours at pH 5 |
| Lower rate at higher pH | Weeks at pH 9 | |
| Temperature | Increased temperature accelerates hydrolysis | - |
| Metal Ions | Presence of certain metal ions can catalyze hydrolysis | - |
| End-capping Group | The chemical group at the end of the polymer chain affects stability and hydrolysis rate | - |
The analysis of sodium glyoxylate as a byproduct is therefore crucial for assessing the environmental fate and biodegradability of these polymers. Understanding the kinetics of its formation under various environmental conditions allows for the design of polymers with controlled degradation profiles, tailored for specific applications such as detergent builders or agricultural films. The transient nature of sodium glyoxylate in the environment is a key feature of these "green" polymers, as it is readily consumed by microorganisms.
Electroless plating is a process used to deposit a uniform layer of metal onto a substrate without the use of an external electrical current. The process relies on a chemical reducing agent to reduce metal ions in the plating solution to their metallic state. While formaldehyde (B43269) and sodium hypophosphite are commonly used reducing agents, concerns over the toxicity of formaldehyde have driven research into alternatives.
Glyoxylic acid, and by extension its salt form, sodium glyoxylate, has been investigated as a viable reducing agent, particularly for electroless copper plating. researchgate.netgoogle.com In an alkaline plating bath, glyoxylic acid exists as the glyoxylate ion, which is the active reducing species. Studies have shown that electroless copper plating solutions using glyoxylate as the reducing agent can offer superior plating rates and bath stability compared to traditional formaldehyde-based baths. researchgate.net
The performance of glyoxylate in this application is notable for several reasons:
Effective Reduction: It successfully reduces copper ions to form a conformal, smooth, and uniform copper film, which is essential for applications in microelectronics and integrated circuits. researchgate.net
Reduced Cannizzaro Reaction: While glyoxylate can undergo a self-redox reaction known as the Cannizzaro reaction, the rate can be managed, for instance by using potassium hydroxide (B78521) instead of sodium hydroxide as the pH adjuster, leading to greater bath stability. researchgate.netgoogle.com
Film Properties: The deposited copper films exhibit good mechanical properties, such as ductility. The electrical resistivity of the films can be significantly improved by annealing, reaching values comparable to those obtained with conventional methods. researchgate.net
Table 3: Comparison of Reducing Agents in Electroless Copper Plating
| Reducing Agent | Advantages | Disadvantages |
| Formaldehyde | Well-established process | Toxic and carcinogenic |
| Sodium Hypophosphite | Good bath stability, lower cost | Can oxidize on storage, leading to reduced deposit quality |
| Glyoxylic Acid (Glyoxylate) | Higher plating rates, good bath stability, less toxic than formaldehyde | Can undergo Cannizzaro reaction, potentially affecting bath life |
The use of glyoxylate as a reducing agent demonstrates its utility in advanced materials processing, offering a more environmentally benign alternative for the fabrication of metallic coatings.
Environmental and Atmospheric Chemistry Research
Glyoxylic acid is a significant dicarboxylic acid found in the troposphere, often originating from the oxidation of organic molecules. In marine environments, it is present in sea salt aerosols as glyoxylate, where it can interact with water molecules and salt ions. nih.govrsc.orgrsc.org Understanding the photochemistry of glyoxylate in these aerosol particles is crucial for modeling atmospheric processes.
To simulate the conditions within an aerosol, laboratory studies have utilized mass spectrometry and laser spectroscopy to investigate the photodissociation of glyoxylate in small, isolated clusters containing sodium ions and water molecules. nih.govrsc.orgrsc.org These studies provide a molecular-level understanding of how the salt and water environment affects the photochemical behavior of glyoxylate.
Key findings from these research efforts include:
Chromophoric Behavior: Glyoxylate acts as a chromophore, absorbing ultraviolet (UV) light in the actinic region (wavelengths > 290 nm), which is the solar radiation that reaches the troposphere. rsc.org The absorption spectrum of glyoxylate is influenced by its hydration state and interaction with sodium ions. nih.gov
Influence of Hydration: The presence of water molecules in the cluster alters the structure and photophysics of glyoxylate. Hydration can change the dihedral angle of the glyoxylate molecule and leads to a slight redshift of the S₁ ← S₀ electronic transition. nih.govrsc.org Importantly, hydration can hinder the dissociation of glyoxylate in its excited state, thereby increasing the quantum yield of fluorescence. nih.govrsc.org
Photodissociation Pathways: When glyoxylate absorbs a photon, it can undergo several processes. In dry salt clusters, a significant photochemical pathway is the cleavage of the C-C bond, which produces a carbon dioxide radical anion (CO₂•⁻) and a neutral formyl radical (HCO•). rsc.org The salt environment plays a crucial role in stabilizing the resulting CO₂•⁻ radical anion. rsc.org
Absorption Bands: The photodissociation spectra of hydrated sodium-glyoxylate clusters show distinct absorption bands. A broad absorption is observed between 320 and 380 nm, and a more pronounced peak appears around 280 nm. nih.govrsc.org
Table 4: Photodissociation Characteristics of Glyoxylate in Model Aerosol Clusters
| Cluster Composition | Wavelength Range of S₁ ← S₀ Absorption | Key Photochemical Products | Effect of Environment | Reference |
| Dry Sodium Chloride Cluster with Glyoxylate | ~320 - 380 nm | CO₂•⁻ (stabilized by salt), HCO• | Salt environment enables C-C bond photolysis | rsc.org |
| Hydrated Glyoxylate-Water Complex | ~320 - 380 nm (slight redshift) | Fluorescence and water evaporation are enhanced | Hydration hinders dissociation in the S₁ state | nih.govrsc.org |
| Hydrated Sodium-Glyoxylate Clusters | ~320 - 380 nm and a peak at ~280 nm | - | Combined effect of sodium ions and water alters photophysics | nih.gov |
These fundamental studies on the photochemistry of glyoxylate provide critical data for atmospheric models, helping to elucidate the role of organic acids in the chemical processing that occurs within aerosols and their impact on air quality and climate.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
